2-Bromo-6-fluorobenzyl fluoride
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Overview
Description
2-Bromo-6-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-fluorobenzyl fluoride involves the bromination and fluorination of benzyl fluoride derivatives. The process typically starts with the bromination of 2-fluorotoluene to form 2-bromo-6-fluorotoluene. This intermediate is then subjected to a fluorination reaction using reagents such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorobenzyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl fluorides.
Oxidation: Formation of 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzoic acid.
Reduction: Formation of 2-bromo-6-fluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-6-fluorobenzyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzoic acid
- 2-Bromo-6-fluorobenzyl alcohol
Uniqueness
Compared to its analogs, 2-Bromo-6-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzyl fluoride scaffold. This dual substitution imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGOWUXVWUOBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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